molecular formula C19H33NO2Si B8189330 cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ol

cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ol

Cat. No.: B8189330
M. Wt: 335.6 g/mol
InChI Key: ABNSIIYOUMIOKJ-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ol (CAS 2428375-65-7) is a piperidine-based chemical intermediate of interest in advanced neuroscience and medicinal chemistry research. With a molecular formula of C19H33NO2Si and a molecular weight of 335.56 g/mol, this compound is characterized by a cis-configuration and a tert-butyldimethylsilyl (TBS) protected hydroxymethyl group, which enhances its stability and makes it a valuable synthetic building block . Piperidine derivatives serve as key structural motifs in the development of novel ligands for monoamine transporters . Research into structurally related 3,6-disubstituted piperidine analogs has demonstrated their significant potential as high-affinity ligands for the dopamine transporter (DAT) . These compounds are being actively investigated for their role in understanding the neurochemical mechanisms underlying conditions such as cocaine addiction, with some constrained analogs showing improved selectivity and blood-brain barrier penetration . The TBS-protected oxygen functional group in this molecule is a common strategy to modulate the compound's lipophilicity and protect reactive sites during multi-step synthetic sequences, facilitating the exploration of structure-activity relationships (SAR). This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's safety data sheet prior to handling.

Properties

IUPAC Name

(3R,6R)-1-benzyl-6-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2Si/c1-19(2,3)23(4,5)22-15-17-11-12-18(21)14-20(17)13-16-9-7-6-8-10-16/h6-10,17-18,21H,11-15H2,1-5H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNSIIYOUMIOKJ-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(CN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@H](CN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ol is a piperidine derivative with significant potential for biological activity. This compound, with the molecular formula C19H33NO2Si, has garnered attention in medicinal chemistry due to its structural features and possible therapeutic applications.

The compound exhibits a molecular weight of 335.6 g/mol and is characterized by the presence of a piperidine ring substituted with a benzyl group and a tert-butyl-dimethyl-silanyloxymethyl moiety. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC19H33NO2Si
Molecular Weight335.6 g/mol
CAS Number2428375-65-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate signaling pathways involved in inflammation and immune response, making it a candidate for further pharmacological studies.

Antiviral Activity

Recent studies have investigated the antiviral properties of piperidine derivatives, including this compound. Research indicates that similar compounds exhibit moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

Cytotoxicity

Cytotoxicity assays have revealed that certain piperidine derivatives possess significant inhibitory effects on tumor cell lines. For instance, compounds related to this class demonstrated IC50 values ranging from 34 to >100 µM in various cancer models . The specific cytotoxic effects of this compound require further exploration.

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have highlighted the importance of substituents on the piperidine core for enhancing biological activity. For example, modifications in the alkyl chain or aromatic groups significantly affect receptor binding affinity and selectivity .

Antagonistic Effects on Chemokine Receptors

Research has shown that benzyl-piperidines can act as potent antagonists for chemokine receptors such as CCR3. These compounds inhibited eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting potential applications in treating allergic responses or asthma .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameActivity Description
cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol Antiviral activity against HSV and CVB
N-(alkyl)benzylpiperidine CCR3 antagonism; potent small molecule interactions
Piperazine derivatives Cytotoxicity against various tumor cell lines

Scientific Research Applications

Medicinal Chemistry

Cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ol is primarily explored for its potential therapeutic applications. The piperidine core is a common motif in many pharmaceuticals, particularly in the development of analgesics, antidepressants, and antipsychotics.

Case Study: Anticancer Activity
Research has indicated that compounds with similar piperidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related piperidine derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, such as those from breast and lung cancers .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, which can lead to the development of new pharmacologically active compounds.

Example: Synthesis Pathways
Several synthetic routes have been developed using this compound as a starting material. These pathways often involve reactions such as:

  • N-Alkylation : Introducing various alkyl groups to enhance biological activity.
  • Functional Group Transformations : Modifying the silanyloxymethyl group to create derivatives with improved solubility or potency.

Neuroscience Research

Given the structural similarity to known neurotransmitter modulators, this compound is also being investigated for its effects on neurotransmission. Research indicates that piperidine derivatives can influence dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.

Case Study: Dopamine Receptor Interaction
Studies have demonstrated that piperidine-based compounds can act as dopamine receptor antagonists or agonists, which may lead to new treatments for conditions such as schizophrenia or Parkinson's disease .

Comparison with Similar Compounds

Key Observations:

Protective Group Strategies: The target compound uses a benzyl group, which is more stable under basic conditions compared to the benzyloxycarbonyl (Cbz) group in compound 10. However, both require hydrogenolysis for removal . Compounds 10 and 11 feature bis-TBDMS groups, increasing steric hindrance and hydrophobicity compared to the single TBDMS group in the target compound.

Physicochemical and Reactivity Profiles

  • Solubility : The target compound’s single TBDMS group likely confers moderate lipophilicity, whereas compound 10’s bis-TBDMS groups reduce aqueous solubility significantly .
  • Stability : The TBDMS group in the target compound resists hydrolysis under basic conditions, whereas compound 11’s unprotected N-H makes it prone to oxidation or protonation.
  • Synthetic Utility : Compound 12’s bromine atom allows for nucleophilic substitutions, a reactivity absent in the target compound.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s benzyl and TBDMS groups enable orthogonal protection strategies, useful in multi-step syntheses (e.g., alkaloid derivatization) .
  • QSAR Considerations : The spatial arrangement of substituents (van der Waals volume) in the target compound may influence binding affinity in biological systems, as highlighted in QSPR/QSAR studies .

Preparation Methods

Reductive Amination for Piperidine Formation

Reductive amination of δ-valerolactam derivatives offers a pathway to piperidin-3-ol precursors. For example, δ-valerolactam can be reduced using lithium aluminum hydride (LiAlH4_4) to yield piperidin-3-ol, which is subsequently functionalized. The hydroxyl group at position 3 is retained for downstream modifications.

Stereochemical Control via Dihydroxylation

In related work, cis-dihydroxylation of olefins using osmium tetroxide (OsO4_4) or Sharpless conditions has been employed to install vicinal diols with high stereoselectivity. Applying this to a piperidine-derived olefin could set the cis configuration between positions 3 and 6. For instance, dihydroxylation of a Δ5^5-piperidine olefin yielded a cis-diol, which was later transformed into hydroxyl and TBS-protected hydroxymethyl groups.

Introduction of the Benzyl Group

The benzyl group at position 1 is introduced via alkylation or reductive amination.

Benzylation via Alkylation

Reacting piperidin-3-ol with benzyl bromide in the presence of a base (e.g., NaH or K2_2CO3_3) provides 1-benzyl-piperidin-3-ol. However, this method risks over-alkylation and requires careful stoichiometric control.

Reductive Amination

A more selective approach involves reductive amination of a ketone intermediate. For example, reacting piperidin-3-one with benzylamine and sodium cyanoborohydride (NaBH3_3CN) yields 1-benzyl-piperidin-3-ol with retention of stereochemistry. This method avoids competing N-alkylation and ensures high regioselectivity.

Installation of the TBS-Protected Hydroxymethyl Group

The hydroxymethyl group at position 6 is introduced through hydroxylation or alkylation, followed by silylation.

Hydroxymethylation via Grignard Addition

Grignard reagents (e.g., CH3_3MgBr) add to piperidine ketones to form secondary alcohols. For instance, treating 6-keto-piperidin-3-ol with methylmagnesium bromide yields 6-hydroxymethyl-piperidin-3-ol. Subsequent protection with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM) affords the TBS-protected derivative.

Epoxide Ring-Opening

Epoxidation of a Δ5^5-piperidine followed by ring-opening with a hydroxymethyl nucleophile (e.g., HOCH2_2Li) installs the hydroxymethyl group at position 6. This method ensures cis geometry when the epoxide opening proceeds via a stereospecific mechanism.

Stereochemical Considerations

The cis configuration between the benzyl (position 1) and hydroxyl (position 3) groups is enforced during piperidine ring formation or via post-functionalization equilibration.

Chiral Auxiliaries

Using chiral auxiliaries during cyclization or reductive amination ensures the desired cis stereochemistry. For example, (S)-γ-hydroxymethyl-γ-butyrolactone has been used to synthesize enantiopure piperidin-3-ol derivatives.

Thermodynamic Control

Heating trans-configured intermediates in polar aprotic solvents (e.g., DMF) can promote epimerization to the more stable cis isomer. This approach relies on the lower energy of the cis configuration due to reduced steric hindrance.

Synthetic Routes and Optimization

Route 1: Sequential Functionalization

  • Piperidin-3-ol synthesis : Reduce δ-valerolactam with LiAlH4_4.

  • Benzylation : React with benzyl bromide/NaH (Yield: ~65%).

  • Hydroxymethylation : Grignard addition to 6-keto intermediate (Yield: ~50%).

  • TBS protection : Treat with TBSCl/imidazole (Yield: ~85%).

Route 2: Convergent Approach

  • Cis-dihydroxylation : OsO4_4-mediated dihydroxylation of Δ5^5-piperidine olefin (Yield: ~75%).

  • Benzyl/TBS installation : Simultaneous alkylation and silylation using benzyl chloride and TBSOTf (Yield: ~60%).

Challenges and Solutions

  • Steric Hindrance : Bulky TBS and benzyl groups complicate reactions. Using bulky bases (e.g., DIPEA) improves silylation yields.

  • Epimerization : Mild conditions (low temperature, short reaction times) preserve stereochemistry during functionalization.

  • Purification : Silica gel chromatography or preparative HPLC resolves diastereomers .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBDMS) protecting group in the synthesis of this compound?

  • Methodological Answer : The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions, with imidazole as a base to activate the hydroxyl group. Reaction optimization involves controlling temperature (0–25°C) and solvent choice (e.g., DMF or dichloromethane). Purification is achieved via silica gel chromatography, as demonstrated in analogous syntheses of silyl-protected piperidin-3-ol derivatives . Key steps include:

  • Protection : React hydroxyl groups with TBDMS-Cl in DMF/imidazole.
  • Monitoring : Use TLC or LC-MS to confirm completion.
  • Work-up : Quench with aqueous NH₄Cl, extract with ethyl acetate, and dry over Na₂SO₄.

Q. How is stereochemical purity validated for this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • X-ray crystallography : Resolve absolute configuration (used for crystalline derivatives in patents ).
  • Chiral HPLC : Compare retention times with enantiomeric standards.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and Nuclear Overhauser Effect (NOE) correlations to confirm cis/trans configurations .

Q. What safety protocols are critical when handling silyl-protected intermediates?

  • Methodological Answer : Follow guidelines for reactive silanes:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and computational predictions for this compound?

  • Methodological Answer : Address discrepancies through:

  • 2D NMR experiments : Perform HSQC and HMBC to assign proton-carbon correlations.
  • Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts (e.g., using Gaussian software) and compare with experimental data.
  • Cross-validation : Use X-ray structures (if crystalline) to anchor stereochemical assignments, as seen in patent analyses of similar piperidin-3-ol derivatives .

Q. What strategies improve regioselectivity during TBDMS protection of vicinal diols in piperidin-3-ol derivatives?

  • Methodological Answer : Optimize steric and electronic factors:

  • Temporary directing groups : Introduce benzyl or acetyl groups to block undesired hydroxyl sites.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance silylation kinetics.
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate specific hydroxyl groups, as shown in silylation protocols for analogous compounds .

Q. How does the crystalline form impact the compound’s stability in biological assays?

  • Methodological Answer : Characterize polymorphs via:

  • Thermal analysis : DSC/TGA to assess melting points and decomposition profiles.
  • Hygroscopicity testing : Expose to controlled humidity (e.g., 25°C/60% RH) and monitor mass changes.
  • Solubility studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF/FeSSIF). Patent data on crystalline salts of related piperidin-3-ol derivatives highlight improved bioavailability for hydrophobic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.